molecular formula C30H14 B090366 Dibenzo[bc,kl]coronene CAS No. 190-55-6

Dibenzo[bc,kl]coronene

Cat. No.: B090366
CAS No.: 190-55-6
M. Wt: 374.4 g/mol
InChI Key: HIPGYGZSSWEWRX-UHFFFAOYSA-N
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Description

Dibenzo[bc,kl]coronene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₄. It is a large, planar molecule consisting of multiple fused benzene rings, which gives it a unique structure and properties. This compound is of significant interest in various fields of research due to its stability and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzo[bc,kl]coronene can be synthesized through several methods, including:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Dibenzo[bc,kl]coronene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of a hydrogen atom with another atom or group, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrogenated derivatives.

Scientific Research Applications

Dibenzo[bc,kl]coronene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which dibenzo[bc,kl]coronene exerts its effects involves its interaction with various molecular targets and pathways. Due to its planar structure and electronic properties, it can intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can influence various biochemical pathways .

Comparison with Similar Compounds

    Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.

    Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with significant biological activity.

    Perylene: A polycyclic aromatic hydrocarbon with a similar planar structure and electronic properties.

Uniqueness: Dibenzo[bc,kl]coronene is unique due to its larger size and higher number of fused benzene rings compared to other similar compounds. This gives it distinct electronic properties and stability, making it particularly useful in various scientific research applications .

Properties

IUPAC Name

nonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2,4,6(30),7,9,11,13,15,17,19,21,23(28),24,26-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H14/c1-3-15-11-19-7-9-21-13-17-5-2-6-18-14-22-10-8-20-12-16(4-1)23(15)29-25(19)27(21)30(24(17)18)28(22)26(20)29/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPGYGZSSWEWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C4C5=C(C=C3)C=C6C=CC=C7C6=C5C8=C9C4=C2C(=C1)C=C9C=CC8=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172452
Record name Dibenzo(bc,kl)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-55-6
Record name Dibenzo(bc,kl)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(bc,kl)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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